molecular formula C15H12N2O2 B4538115 3-nitro-9-prop-2-enylcarbazole

3-nitro-9-prop-2-enylcarbazole

Cat. No.: B4538115
M. Wt: 252.27 g/mol
InChI Key: ZBEARDGWESBESZ-UHFFFAOYSA-N
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Description

3-Nitro-9-prop-2-enylcarbazole is a carbazole derivative featuring a nitro group (-NO₂) at the 3-position and a prop-2-enyl (allyl) group at the 9-position of the carbazole core. Carbazoles are heterocyclic aromatic compounds with a 9H-carbazole skeleton, known for their diverse applications in pharmaceuticals, organic electronics, and materials science . The nitro group imparts electron-withdrawing properties, enhancing reactivity in electrophilic substitution reactions and influencing biological activity. The prop-2-enyl substituent introduces unsaturation, which may improve conjugation and interaction with biological targets or materials matrices .

Properties

IUPAC Name

3-nitro-9-prop-2-enylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-2-9-16-14-6-4-3-5-12(14)13-10-11(17(18)19)7-8-15(13)16/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEARDGWESBESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-9-prop-2-enylcarbazole typically involves the nitration of 9-prop-2-enylcarbazole. The nitration process can be carried out using nitric acid in the presence of a solvent such as acetic acid. The reaction is usually conducted at a controlled temperature to ensure the selective nitration at the 3-position of the carbazole ring .

Industrial Production Methods: Industrial production methods for similar compounds, such as 3-nitro-9-ethylcarbazole, involve the use of N-ethylcarbazole and a phenyl compound in the presence of a penetrating agent and water. Nitric acid is added dropwise, and the reaction is maintained at a temperature of 25-35°C for 2-5 hours . This method ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-nitro-9-prop-2-enylcarbazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-nitro-9-prop-2-enylcarbazole is used as a precursor in the synthesis of other carbazole derivatives. Its unique structure allows for the development of materials with specific optoelectronic properties .

Biology: Carbazole derivatives have shown potential in biological applications, including antiviral, anticancer, and antimicrobial activities. The nitro group in this compound can be modified to enhance its biological activity .

Medicine: Research on carbazole derivatives has indicated their potential as therapeutic agents for various diseases. The modification of the nitro group can lead to the development of new drugs with improved efficacy and reduced side effects .

Industry: this compound is used in the production of conductive polymers, which are essential in the manufacturing of electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mechanism of Action

The mechanism of action of 3-nitro-9-prop-2-enylcarbazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of carbazole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Data of 3-Nitro-9-prop-2-enylcarbazole and Analogues
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities Source
This compound Prop-2-enyl (9), Nitro (3) 373.4 Potential antiviral, electron-deficient core
9-Ethyl-3-nitrocarbazole Ethyl (9), Nitro (3) 240.25 Neuroprotective; used in structural studies
9-Methyl-2-nitrocarbazole Methyl (9), Nitro (2) 242.23 Antimicrobial activity; synthetic intermediate
N'-(3-Nitrobenzylidene)-3-(tetrahydrocarbazol-YL)propanohydrazide Nitrobenzylidene (aryl), tetrahydrocarbazole ~400 (estimated) Antitumor activity; nitro position affects binding
3-(9H-Carbazol-9-yl)-N'-(4-nitrophenyl)propanohydrazide Nitrophenyl (4), hydrazide ~380 (estimated) Enhanced solubility; anticancer potential
9-Phenyl-3,6-bis(dioxaborolan)carbazole Phenyl (9), boronic esters (3,6) 529.3 Organic electronics; Suzuki coupling precursor

Key Research Findings

Substituent Position and Bioactivity: Nitro groups at the 3-position (as in this compound) enhance electron deficiency, improving interactions with biological targets like viral proteases . In contrast, 9-methyl-2-nitrocarbazole (nitro at 2-position) shows weaker antimicrobial activity, suggesting positional sensitivity .

Functional Group Impact: Hydrazide derivatives (e.g., N'-(3-nitrobenzylidene)-propanohydrazide) exhibit antitumor activity due to the hydrazone linkage, which facilitates DNA intercalation . However, this compound lacks this moiety, suggesting different mechanistic pathways. Boronic ester-containing carbazoles (e.g., 9-phenyl-3,6-bis(dioxaborolan)carbazole) are pivotal in organic light-emitting diodes (OLEDs), highlighting the versatility of carbazole derivatives beyond pharmaceuticals .

Electronic and Material Properties :

  • The nitro group in this compound reduces the HOMO-LUMO gap, making it suitable for charge-transfer applications. Comparatively, 9-ethyl-3-nitrocarbazole shows similar electronic effects but lower thermal stability due to the smaller ethyl group .
  • Carbazoles with bulky substituents (e.g., 9-phenyl derivatives) demonstrate higher glass transition temperatures (Tg), advantageous for optoelectronic devices .

Challenges and Opportunities

  • Synthetic Complexity : Introducing the prop-2-enyl group requires precise control to avoid polymerization, unlike simpler alkyl substituents (e.g., ethyl or methyl) .
  • Material Science Potential: The unsaturated prop-2-enyl group could enable crosslinking in polymer matrices, a property unexplored in current literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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